molecular formula C18H25F3N4O3 B560552 (S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B560552
M. Wt: 402.4 g/mol
InChI Key: ITCIAOUZMPREOO-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Vps34-IN-2 interacts with the enzyme Vps34, inhibiting its activity . Vps34 phosphorylates phosphatidylinositol at endosomal membranes to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), which regulates membrane trafficking processes . The inhibition of Vps34 by Vps34-IN-2 disrupts these processes, affecting the recruitment of proteins possessing PtdIns(3)P-binding PX (phox homology) and FYVE domains .

Cellular Effects

Vps34-IN-2 has significant effects on various types of cells and cellular processes. By inhibiting Vps34, it disrupts autophagosome formation and maturation, thereby suppressing autophagy . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Vps34-IN-2 involves its binding to Vps34, inhibiting its enzymatic activity . This prevents Vps34 from phosphorylating phosphatidylinositol to generate PtdIns(3)P . The reduction in PtdIns(3)P levels disrupts the recruitment of PtdIns(3)P-binding proteins, affecting processes such as autophagy and endocytic trafficking .

Temporal Effects in Laboratory Settings

The effects of Vps34-IN-2 on cellular function can change over time in laboratory settings. For instance, under ER and proteotoxic stresses, the action of Vps34-IN-2 on Vps34 is attenuated, thereby elevating autophagy activity to facilitate proteostasis, ER quality control, and cell survival .

Metabolic Pathways

Vps34-IN-2 is involved in the metabolic pathway of phosphoinositide 3-kinase. By inhibiting Vps34, it affects the production of PtdIns(3)P, a key component of this pathway .

Subcellular Localization

The subcellular localization of Vps34-IN-2 is likely to be wherever its target, Vps34, is found. Given that Vps34 is known to localize to endosomal membranes , it is reasonable to assume that Vps34-IN-2 would also be found in these locations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vps34-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of organic synthesis techniques, including nucleophilic substitution, condensation reactions, and purification processes such as chromatography .

Industrial Production Methods

Industrial production of Vps34-IN-2 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vps34-IN-2 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an inhibitor .

Common Reagents and Conditions

Common reagents used in the reactions involving Vps34-IN-2 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions involving Vps34-IN-2 are typically derivatives of the original compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors .

Scientific Research Applications

Vps34-IN-2 has a wide range of scientific research applications:

    Autophagy: Vps34-IN-2 is used to study the role of Vps34 in autophagy, a cellular process involved in the degradation and recycling of cellular components.

    Virology: Vps34-IN-2 has demonstrated antiviral activity against several viruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43.

    Cancer Research: Vps34-IN-2 is used in cancer research to investigate the role of Vps34 in cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Vps34-IN-2 in their ability to inhibit Vps34, including:

Uniqueness

Vps34-IN-2 is unique in its high potency and selectivity for Vps34, with IC50 values of 2 nM and 82 nM in enzymatic and cellular assays, respectively . This high level of selectivity makes Vps34-IN-2 a valuable tool for studying the specific functions of Vps34 without off-target effects on other PI3K isoforms.

Conclusion

Vps34-IN-2 is a powerful and selective inhibitor of Vps34, with significant applications in scientific research. Its ability to inhibit autophagy, viral replication, and cancer cell proliferation makes it a valuable tool for researchers in various fields. The compound’s unique properties and high selectivity set it apart from other similar inhibitors, making it an essential component of modern biomedical research.

Properties

IUPAC Name

(8S)-2-[(3R)-3-methylmorpholin-4-yl]-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCIAOUZMPREOO-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC(=O)C(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 3
(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 4
(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 5
Reactant of Route 5
(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 6
Reactant of Route 6
(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Customer
Q & A

Q1: How can nanoparticles influence the process of autophagy?

A1: Nanoparticles can either promote or inhibit autophagy depending on various factors, including their concentration, material properties, and the cell type they interact with. For instance, the research on Polybutyl cyanoacrylate (PBCA) nanoparticles demonstrated that low concentrations enhanced autophagic cargo flux [], indicating increased autophagic activity. This effect was dependent on specific proteins like Vps34, ULK1/2, and ATG13, which are key regulators of autophagy initiation []. Conversely, high concentrations of PBCA inhibited autophagy by blocking the lipidation of LC3, a protein essential for autophagosome formation [].

Q2: What role does oxidative stress play in nanoparticle-mediated effects on autophagy?

A2: Oxidative stress plays a crucial role in dictating how nanoparticles impact autophagy. Research has shown that PBCA nanoparticles perturb cellular redox homeostasis, meaning they disrupt the balance of oxidants and antioxidants within a cell []. This disruption can either enhance or inhibit autophagy. The study highlighted that the antioxidant N-acetyl cysteine (NAC) could abolish both the autophagy-promoting and inhibiting effects of PBCA, indicating the central role of redox perturbation in these processes []. Similarly, hydrogen peroxide (H2O2), a reactive oxygen species, was shown to induce autophagosome formation and beclin1 aggregation in dopaminergic neuroblastoma cells []. Interestingly, inhibiting Vps34-dependent autophagy in these cells provided protection against H2O2-induced cell death []. This suggests that while autophagy can be activated as a protective response to oxidative stress, excessive or dysregulated autophagy might also contribute to cell death.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.